![molecular formula C15H22Cl2N4O2S B5586475 (1R*,5R*)-6-[(3,5-dichloropyridin-4-yl)methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5586475.png)
(1R*,5R*)-6-[(3,5-dichloropyridin-4-yl)methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
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Description
Synthesis Analysis
The synthesis of related 3,7-diazabicyclo[3.3.1]nonan derivatives has been explored through various methods, including the conversion of bromo compounds to sulfone-bridged bimanes and the aminomethylation of dicyano-oxo-tetrahydropyridine-thiolates. These processes illustrate the complex synthetic routes that may be analogous to the synthesis of the target compound, demonstrating the versatility and complexity of synthesizing diazabicyclo derivatives (Fernández et al., 1992); (Kosower et al., 1990); (Dotsenko et al., 2007).
Molecular Structure Analysis
Studies on similar structures reveal insights into the molecular conformation and bonding characteristics of diazabicyclo[3.3.1]nonan derivatives. These compounds typically exhibit a preferred flattened chair-chair conformation with substituents in equatorial positions, providing valuable information on the likely three-dimensional structure of the target compound (Fernández et al., 1992).
Chemical Reactions and Properties
The reactivity of similar compounds, such as their behavior in Mannich reactions and their interaction with nicotinic acetylcholine receptors, suggests a range of chemical reactions and properties for our target molecule. These studies illustrate the compound's potential reactivity and interactions based on its functional groups and structural framework (O’Donnell et al., 2010); (Eibl et al., 2013).
Future Directions
properties
IUPAC Name |
(1R,5R)-6-[(3,5-dichloropyridin-4-yl)methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N4O2S/c1-19(2)24(22,23)21-8-11-3-4-12(9-21)20(7-11)10-13-14(16)5-18-6-15(13)17/h5-6,11-12H,3-4,7-10H2,1-2H3/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAHRUVPEOCAIB-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC2CCC(C1)N(C2)CC3=C(C=NC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2)CC3=C(C=NC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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